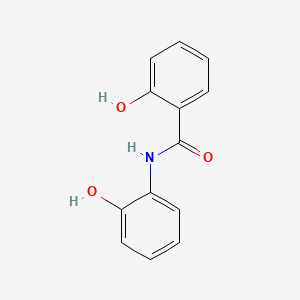

Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-

Description

Contextual Significance within the Benzamide (B126) Class of Compounds

Benzamides are a class of organic compounds characterized by a carboxamido group attached to a benzene (B151609) ring. This structural motif is a cornerstone in medicinal chemistry, with benzamide derivatives exhibiting a vast array of pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties. nih.gov The parent compound, benzamide, is the simplest amide derivative of benzoic acid. wikipedia.org

The significance of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- arises from its classification as a salicylanilide (B1680751), which is the amide of salicylic (B10762653) acid and aniline (B41778). wikipedia.org The defining features of this particular compound are the two hydroxyl (-OH) groups. One is on the salicylic acid portion (the benzoyl group), and the other is on the aniline portion (the N-phenyl group). This specific arrangement, particularly the ortho-hydroxy substitution on both aromatic rings, allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation, physicochemical properties, and biological activity.

Salicylanilides as a group are recognized for their broad spectrum of biological effects. nih.govnih.gov The presence and position of substituents on the aromatic rings are crucial in determining their specific activities. For instance, halogenation of the salicylanilide scaffold has led to the development of potent anthelmintic and antimicrobial agents. wikipedia.orgnih.gov Therefore, the di-hydroxylated nature of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- positions it as a subject of interest for investigating structure-activity relationships within this pharmacologically significant class.

Historical Perspective of Salicylanilide and Related Hydroxybenzamide Research

The scientific journey of salicylanilides began in the 1940s when their medicinal applications were first noted. nih.gov Over the subsequent decades, research expanded significantly, leading to the discovery and application of various derivatives. A pivotal development was the introduction of halogenated salicylanilides, such as niclosamide (B1684120) and oxyclozanide, which became important anthelmintic drugs in both human and veterinary medicine. wikipedia.orgnih.gov

Beyond their use against parasitic worms, researchers have extensively investigated salicylanilides for other biological activities. These studies have revealed significant antibacterial, antimycobacterial, and antifungal properties associated with this chemical scaffold. nih.gov

In the last two decades, a major shift in salicylanilide research has been the exploration of their potential as anticancer agents. nih.govresearchgate.net This has been largely driven by the drug repurposing strategy, where existing drugs are investigated for new therapeutic uses. nih.gov Niclosamide, in particular, has been a prominent example, with numerous studies demonstrating its potential to interfere with various cancer-related signaling pathways. nih.govnih.gov The proposed mechanisms for the anticancer effects of salicylanilides are diverse, including the uncoupling of mitochondrial oxidative phosphorylation and the inhibition of key protein kinases. nih.govresearchgate.net

Table 2: Key Research Milestones in Salicylanilide and Hydroxybenzamide Research

| Time Period | Key Research Focus / Milestone |

| 1940s | Initial discovery of medicinal applications of salicylanilides. nih.gov |

| Post-1940s | Development of halogenated derivatives (e.g., niclosamide) as effective anthelmintics. wikipedia.orgnih.gov |

| Mid-20th Century | Investigation into broad-spectrum antibacterial and antifungal activities. nih.gov |

| Late 20th/Early 21st Century | Exploration of anti-inflammatory actions. nih.gov |

| 2000s - Present | Intensive research into anticancer properties, driven by drug repurposing of anthelmintics like niclosamide. nih.govnih.gov |

| Recent Years | Studies on the inhibition of specific cellular targets, including protein kinases and various signaling pathways (e.g., Wnt/β-catenin, mTOR, STAT3). nih.govnih.gov |

Overview of Research Trajectories for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-

Research specifically focusing on Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- and its close analogs has followed several key trajectories, primarily centered on synthesis and the evaluation of biological activity.

One significant area of investigation has been the synthesis of various derivatives to explore structure-activity relationships. researchgate.net Researchers have created series of halogenated 2-hydroxy-N-phenylbenzamides and their esters to study how different substitution patterns affect their biological profiles. researchgate.net Microwave-assisted synthesis has been employed as an efficient and eco-friendly method for producing these derivatives. mdpi.com

A major research focus has been the evaluation of these compounds as enzyme inhibitors. For example, various 2-hydroxy-N-phenylbenzamides have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are relevant targets in the research of neurodegenerative conditions like Alzheimer's disease. researchgate.net

Furthermore, the antimicrobial potential of this class of compounds remains an active area of research. Studies have demonstrated that salicylanilide derivatives can exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commdpi.comresearchgate.net The research often involves determining the minimum inhibitory concentration (MIC) to quantify the antibacterial efficacy of newly synthesized compounds. mdpi.comresearchgate.net More recent studies have also begun to explore the anticancer effects of novel salicylanilide derivatives on specific cancer cell lines, such as human glioblastoma. acs.org

Table 3: Investigated Biological Activities of Salicylanilides and Related Hydroxybenzamides

| Biological Activity | Description |

| Anthelmintic | Effective against parasitic worms, particularly halogenated derivatives. wikipedia.orgnih.gov |

| Antimicrobial | Broad-spectrum activity including antibacterial, antifungal, and antimycobacterial effects. nih.gov Often more effective against Gram-positive than Gram-negative bacteria. mdpi.com |

| Anticancer | A major modern research focus, with mechanisms including mitochondrial uncoupling and inhibition of signaling pathways (Wnt/β-catenin, mTOR, STAT3, etc.). nih.govnih.gov |

| Enzyme Inhibition | Investigated as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase. researchgate.net |

| Anti-inflammatory | Early evidence suggests potential anti-inflammatory action. nih.gov |

Structure

3D Structure

Properties

CAS No. |

20978-57-8 |

|---|---|

Molecular Formula |

C13H11NO3 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

2-hydroxy-N-(2-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C13H11NO3/c15-11-7-3-1-5-9(11)13(17)14-10-6-2-4-8-12(10)16/h1-8,15-16H,(H,14,17) |

InChI Key |

UGFGDRANRAQQKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)O |

Origin of Product |

United States |

Synthesis Methodologies and Strategies

Established Synthetic Routes for Benzamide (B126), 2-hydroxy-N-(2-hydroxyphenyl)- and its Analogues

The most straightforward conceptual approach to the synthesis of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- involves the direct condensation of salicylic (B10762653) acid and 2-aminophenol (B121084). This method, in theory, forms the amide bond in a single step by eliminating a molecule of water. However, the direct thermal condensation of carboxylic acids and amines typically requires high temperatures, often in the range of 180-200°C, which can lead to side reactions and decomposition of the starting materials or products.

To facilitate this reaction under milder conditions, condensing agents or catalysts are often employed. Boric acid has been utilized as a catalyst in the synthesis of salicylamide (B354443) from salicylic acid and carbamide, where the melt is heated to 180°C for 2 hours. sciencemadness.org While this demonstrates the principle of catalyzed condensation for a related compound, the direct application to 2-aminophenol would need to be optimized. The presence of the phenolic hydroxyl groups in both reactants can also lead to undesired side reactions, such as esterification, or polymerization, particularly under harsh conditions. ccspublishing.org.cn

Challenges in direct condensation include the relatively low reactivity of the amine and the potential for side reactions. The development of more efficient and selective methods for direct amidation remains an active area of research.

Due to the challenges associated with direct condensation, multi-step synthetic routes are commonly employed for the preparation of 2-hydroxy-N-(2-hydroxyphenyl)benzamide and its analogues. These methods offer greater control over the reaction and can lead to higher yields and purity of the final product. A common strategy involves the use of protecting groups to prevent unwanted side reactions of the reactive hydroxyl groups.

One plausible multi-step approach involves the following general steps:

Protection of the hydroxyl group of salicylic acid: The phenolic hydroxyl group of salicylic acid is first protected, for example, as an ether or an ester. This prevents its interference in the subsequent amidation step.

Activation of the carboxylic acid: The carboxylic acid group of the protected salicylic acid is then activated to facilitate amide bond formation. This can be achieved by converting it to a more reactive species such as an acyl chloride or by using coupling agents. For instance, 2,4,5-Trimethoxybenzoic acid has been converted to its corresponding acyl chloride using thionyl chloride and a catalytic amount of N,N-dimethylformamide. google.com

Amidation: The activated salicylic acid derivative is then reacted with 2-aminophenol to form the amide bond.

Deprotection: Finally, the protecting group on the phenolic hydroxyl group is removed to yield the desired Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-. google.com

An alternative multi-step route could involve the initial synthesis of salicylamide from salicylic acid, followed by a reaction to introduce the 2-hydroxyphenyl group. For example, a Hofmann rearrangement of salicylamide can be performed to create an intermediate that is then further reacted. sciencemadness.org While this specific example leads to 2-aminophenol, it illustrates the principle of modifying a pre-formed salicylamide structure. These multi-step processes, while often longer, provide a more reliable and versatile approach to synthesizing complex salicylanilides. syrris.jp

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technology has been successfully applied to the synthesis of various salicylamide derivatives. researchgate.net The use of microwave irradiation can significantly reduce reaction times from hours to minutes and improve yields. mdpi.com

In the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives, a related class of compounds, microwave irradiation has been employed with power ranging from 160 to 320 Watts for 2 to 8 minutes, resulting in yields of 68-81%. fip.orgfip.org For instance, the reaction of methyl salicylate (B1505791) with hydrazine (B178648) hydrate (B1144303) was carried out under microwave irradiation at 160 W for 8 minutes. fip.org This approach is considered a green chemistry method due to the reduced use of toxic solvents and energy savings. fip.org

The following interactive table summarizes typical conditions and outcomes for microwave-assisted synthesis of related compounds, which could be adapted for the synthesis of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-.

| Compound | Microwave Power (W) | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| N'-Benzylidene-2-hydroxybenzohydrazide | 160-320 | 2-8 | 68-81 | fip.org |

| N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide | 160-320 | 2-8 | 68-81 | fip.org |

| N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | 160-320 | 2-8 | 68-81 | fip.org |

The efficiency and "green" aspects of microwave-assisted synthesis make it a highly attractive method for the preparation of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- and its analogues.

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to desired molecules with high efficiency and selectivity under mild conditions. For the synthesis of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, both metal-based catalysts and Lewis acidic ionic liquids have shown significant potential.

Metal-catalyzed cross-coupling reactions, particularly those employing palladium and copper, are powerful tools for the formation of carbon-nitrogen bonds, which are central to the structure of N-aryl amides. nih.govsemanticscholar.orgorganic-chemistry.org These methods can be applied to the synthesis of salicylanilides by coupling a salicylic acid derivative with an aniline (B41778) derivative.

Palladium-Catalyzed N-Arylation: Palladium catalysts are widely used for the formation of C-N bonds. rsc.org The Buchwald-Hartwig amination, for example, allows for the coupling of aryl halides or triflates with amines. In the context of synthesizing the target molecule, this could involve the reaction of a protected 2-bromobenzoic acid derivative with 2-aminophenol in the presence of a palladium catalyst and a suitable ligand. The selective N1-arylation of unsymmetric imidazoles with aryl halides and triflates has been achieved with high generality using palladium catalysis. mit.edu This demonstrates the potential for high regioselectivity in palladium-catalyzed N-arylation reactions. rsc.org

Copper-Catalyzed N-Arylation (Ullmann and Goldberg Reactions): Copper-catalyzed N-arylation of amides, known as the Goldberg reaction, is a classic method for forming the N-aryl amide bond. nih.gov Modern advancements have led to the development of milder reaction conditions through the use of various ligands. For instance, (S)-N-methylpyrrolidine-2-carboxylate has been found to be an efficient ligand for the copper-catalyzed N-arylation of amides with aryl halides, affording good to high yields under mild conditions. nih.gov A general procedure involves reacting an aryl iodide with an amide in the presence of a copper(I) iodide catalyst, a ligand, and a base such as potassium phosphate (B84403) in a solvent like DMSO at elevated temperatures. nih.gov

The following table provides a general overview of conditions for copper-catalyzed N-arylation of amides.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| CuI | (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | nih.gov |

| CuBr | None specified | K₂CO₃ | DMSO | 100 | organic-chemistry.org |

These metal-catalyzed methods offer a versatile and efficient route to a wide range of N-aryl amides, including Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-.

Lewis acidic ionic liquids are a class of catalysts that have gained attention as environmentally friendly alternatives to traditional Lewis acids. ias.ac.inswadzba-kwasny-lab.org These ionic liquids can be synthesized to have tunable acidity and can often be recycled and reused. ias.ac.in Choline (B1196258) chloride-based ionic liquids, such as a mixture of choline chloride and zinc chloride, have been shown to be effective Lewis acid catalysts in various organic transformations. ias.ac.in

While the direct application of Lewis acidic ionic liquids to the synthesis of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- is not extensively documented, their catalytic activity in related reactions, such as esterification, suggests their potential utility. nih.gov For example, tropine-based functionalized acidic ionic liquids have been successfully used as catalysts for the synthesis of aspirin (B1665792) (acetylsalicylic acid), an esterification reaction involving a salicylic acid derivative. nih.gov The mechanism of catalysis by Lewis acidic ionic liquids in amidation would likely involve the activation of the carboxylic acid group by the Lewis acidic center, facilitating nucleophilic attack by the amine.

The advantages of using Lewis acidic ionic liquids include their potential for recyclability, non-corrosive nature, and ease of handling, aligning with the principles of green chemistry. ias.ac.in Further research into the application of these catalysts for the direct amidation of salicylic acid with 2-aminophenol could lead to more sustainable synthetic routes for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-.

Formation of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- as By-product or Intermediate

The chemical compound Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, often referred to as 2-hydroxy-N-(2-hydroxybenzoyl)benzamide or bis-salicylamide, is a notable impurity in certain industrial synthetic routes. Its formation is a critical aspect to monitor and control, especially in the production of active pharmaceutical ingredients (APIs).

Occurrence as an Uncyclized Impurity in Related Synthetic Pathways (e.g., Deferasirox Synthesis)

A primary example of the unintended formation of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- is during the synthesis of Deferasirox, a well-known iron-chelating agent. Deferasirox, chemically known as 4-[3,5-Bis(2-hydroxyphenyl)- rdd.edu.iqacs.orgnanobioletters.comtriazol-1-yl]benzoic acid, is synthesized through a multi-step process. One key step involves the condensation of salicyloyl chloride with salicylamide to produce an intermediate, 2-(2-Hydroxyphenyl)benz[e] rdd.edu.iqgoogle.comoxazin-4-one. google.comgoogleapis.com

During this condensation reaction, particularly under high temperatures (e.g., 170°C), the formation of the uncyclized derivative, Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, occurs as a significant by-product. google.com This compound represents the direct acylation product of salicylamide by salicyloyl chloride without the subsequent intramolecular cyclization (dehydration) that forms the desired oxazinone ring. The presence of this impurity is problematic as it is difficult to remove from the desired product, necessitating robust purification processes to meet the stringent quality parameters for the final API. google.com

Processes have been developed to minimize the formation of this uncyclized impurity to less than 1% by using phase transfer catalysts and controlling reaction temperatures. google.comgoogleapis.com The synthesis and characterization of this impurity are crucial for quality control in Deferasirox manufacturing. researchgate.net

Table 1: Impurity Formation in Deferasirox Synthesis

| Desired Intermediate | Impurity | Precursors | Reaction Condition Concern |

|---|---|---|---|

| 2-(2-Hydroxyphenyl)benz[e] rdd.edu.iqgoogle.comoxazin-4-one | Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- (bis-salicylamide) | Salicyloyl chloride and Salicylamide | High temperatures (e.g., 170°C) |

This table summarizes the context in which Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- arises as a key uncyclized impurity.

Analogues and Derivatives: Synthetic Modifications and Diversification

The core structure of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- serves as a scaffold for the synthesis of a wide array of analogues and derivatives. These modifications are aimed at exploring structure-activity relationships and developing new compounds with specific chemical and biological properties.

Incorporation of Halogenated and Substituted Phenyl Moieties

The synthesis of analogues bearing halogenated and other substituted phenyl groups is a common strategy to modulate the properties of the parent compound. These derivatives are typically prepared by reacting a substituted salicylamide or a substituted salicyloyl chloride. For instance, N-(2-chlorophenyl)-2-hydroxybenzamide and N-(4-chlorophenyl)-2-hydroxybenzamide have been synthesized and used as precursors for further derivatization. researchgate.net

The general synthesis of N-substituted benzamides often involves the reaction of an appropriate amine with a benzoyl chloride in a suitable solvent like dichloromethane. nanobioletters.com This straightforward method allows for the introduction of a wide variety of substituents onto either of the phenyl rings, including halogens, nitro groups, and alkyl groups, thereby creating a library of structurally diverse compounds. nanobioletters.comnih.gov

Table 2: Examples of Synthesized N-Substituted Benzamide Derivatives

| Compound Name | Starting Materials | Yield | Melting Point (°C) |

|---|---|---|---|

| N-(4-chlorophenyl)benzamide | Benzoyl chloride, 4-chloroaniline | 75% | 184-187 |

| N-p-tolylbenzamide | Benzoyl chloride, p-toluidine | 80% | 156-157 |

| 4-hydroxy-N-phenylbenzamide | 4-hydroxybenzoyl chloride, aniline | 74% | 260-265 |

Data sourced from a study on N-benzamide derivatives. nanobioletters.com This table illustrates the general approach to synthesizing substituted analogues.

Synthesis of Hydrazide and Hydrazone Derivatives

Hydrazide and hydrazone derivatives represent another important class of compounds synthesized from the benzamide scaffold. The synthesis of hydrazides is most commonly achieved through the hydrazinolysis of a corresponding ester. rdd.edu.iq For example, an ethyl ester of a salicylic acid derivative can be refluxed with hydrazine hydrate in a solvent like ethanol (B145695) to yield the desired hydrazide. rdd.edu.iqmdpi.com

Once the hydrazide is formed, it serves as a versatile intermediate for the synthesis of hydrazones. This is typically accomplished via an acid-catalyzed condensation reaction between the hydrazide and various aldehydes or ketones. mdpi.comnih.gov This reaction creates a C=N bond, forming the hydrazone linkage. The choice of aldehyde or ketone allows for significant diversification of the final molecule. rdd.edu.iq

The general procedure involves stirring a mixture of the hydrazide and the aldehyde in absolute ethanol with a few drops of a catalyst, such as hydrochloric acid, at room temperature. nih.gov The resulting hydrazone often precipitates from the reaction mixture and can be purified by recrystallization. mdpi.comnih.gov

Schiff Base Derivatives and Their Synthesis

Schiff bases, characterized by the azomethine (-C=N-) group, are another significant class of derivatives. These are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. In the context of the Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- structure, Schiff bases can be derived from its precursors. For example, 2-hydroxy-benzaldehyde (salicylaldehyde) can be reacted with various substituted amines to form a range of Schiff base ligands. nih.govresearchgate.net

The synthesis is often a straightforward one-pot reaction, where the aldehyde and the amine are refluxed in a solvent like ethanol. nih.gov The resulting Schiff base can then be isolated. These compounds are of interest due to the tautomerism they can exhibit between the enol-imine and keto-enamine forms, which can be influenced by the solvent and substituents. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- | 2-hydroxy-N-(2-hydroxybenzoyl)benzamide; bis-salicylamide | C13H11NO3 |

| Deferasirox | 4-[3,5-Bis(2-hydroxyphenyl)- rdd.edu.iqacs.orgnanobioletters.comtriazol-1-yl]benzoic acid | C21H15N3O4 |

| Salicyloyl chloride | 2-Hydroxybenzoyl chloride | C7H5ClO2 |

| Salicylamide | 2-Hydroxybenzamide | C7H7NO2 |

| 2-(2-Hydroxyphenyl)benz[e] rdd.edu.iqgoogle.comoxazin-4-one | - | C14H9NO3 |

| N-(2-chlorophenyl)-2-hydroxybenzamide | - | C13H10ClNO2 |

| N-(4-chlorophenyl)-2-hydroxybenzamide | - | C13H10ClNO2 |

| N-(4-chlorophenyl)benzamide | - | C13H10ClNO |

| N-p-tolylbenzamide | - | C14H13NO |

| 4-hydroxy-N-phenylbenzamide | - | C13H11NO2 |

| Hydrazine hydrate | - | H6N2O |

Advanced Structural Analysis of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- Unavailable in Public Scientific Literature

A thorough and extensive search of scientific databases and literature has revealed a significant lack of publicly available experimental data for the chemical compound Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- (also known by its CAS Number 20978-57-8). Consequently, it is not possible to provide a detailed article on its advanced structural elucidation and characterization as requested.

The required analysis, including detailed discussions and data tables for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), depends entirely on experimental data that has not been published or is not accessible in the public domain. While the compound is listed in chemical databases such as PubChem, these entries primarily contain computed or predicted data rather than the results of empirical spectroscopic analysis.

Generating an article based on the provided outline would necessitate using data from related but structurally distinct compounds, such as N-(2-hydroxyphenyl)benzamide, which lacks the critical hydroxyl group at the 2-position of the benzamide ring. This would be scientifically inaccurate and would not pertain to the specific molecule of interest.

Therefore, until peer-reviewed research containing the ¹H NMR, ¹³C NMR, 2D NMR, IR/FTIR, and Mass Spectrometry data for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- is published, a scientifically accurate and detailed article on its characterization cannot be compiled.

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Analysis for Definitive Structural Confirmation

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. In the analysis of Benzamide (B126), 2-hydroxy-N-(2-hydroxyphenyl)-, HR-ESI-MS provides the exact mass of the molecular ion.

In positive ion mode using a Q Exactive Orbitrap instrument (a type of LC-ESI-QFT), the compound is ionized, typically by protonation, to form the [M+H]⁺ ion. The measured exact mass for this ion is 213.079. massbank.eu This high-resolution measurement is critical for distinguishing the compound from other isomers or compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) experiments on the precursor ion can be performed to induce fragmentation, providing valuable structural information.

| Parameter | Value | Source |

| Instrument | Q Exactive Orbitrap (Thermo Scientific) | massbank.eu |

| Ionization Mode | ESI Positive | massbank.eu |

| Precursor Ion | [M+H]⁺ | massbank.eu |

| Exact Mass | 213.079 | massbank.eu |

| Fragmentation Mode | HCD (Higher-energy C-trap dissociation) | massbank.eu |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a classic mass spectrometry technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). miamioh.edu This process not only creates a molecular ion (M⁺˙) but also induces extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, which is highly characteristic of the compound's structure. libretexts.org

The EI mass spectrum of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- shows a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation pattern is interpreted based on the stability of the resulting ions and known fragmentation rules. nih.govcreative-proteomics.com Key fragments can arise from cleavages at the amide bond or loss of specific functional groups, providing critical data for structural confirmation. The NIST WebBook confirms the availability of an electron ionization mass spectrum for this compound, which is essential for library matching and identification. nist.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method used for the quantification and identification of compounds in complex mixtures. nih.govlcms.cz This technique couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.

An analytical method for the determination of salicylanilides, including Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, in biological matrices has been developed using LC-MS/MS. nih.govresearchgate.net The method typically involves a solvent extraction followed by clean-up using solid-phase extraction. The determination is carried out by reversed-phase LC-MS/MS. nih.gov In such methods, the instrument is often operated in the multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and its characteristic product ions are monitored, ensuring high selectivity and sensitivity. mtak.hu

| Technique | Application | Key Features |

| LC-MS/MS | Determination of salicylanilides in bovine kidney | Solvent extraction, solid-phase extraction clean-up, reversed-phase separation nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique for separating and identifying volatile and thermally stable compounds. nih.govunl.edu The PubChem database indicates the availability of GC-MS data for N-(2-Hydroxyphenyl)benzamide. nih.gov In a typical GC-MS analysis, the compound is introduced into a heated injection port, vaporized, and separated on a chromatographic column before entering the mass spectrometer for ionization and detection. unl.edu The retention time from the GC provides one level of identification, while the mass spectrum from the MS provides structural confirmation. unl.edu

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, chemical bonds, and symmetry. It is complementary to infrared (IR) spectroscopy. When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule.

The Raman spectrum for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- is available in the SpectraBase database. nih.gov Analysis of related hydroxybenzamide derivatives shows that characteristic bands for C=O stretching, N-H bending, and various aromatic ring vibrations can be identified. esisresearch.orgresearchgate.net For instance, in similar structures, the C=O stretching mode is often observed as an intense band, and its position can be influenced by hydrogen bonding. researchgate.net The presence of hydroxyl groups also gives rise to characteristic vibrational modes. esisresearch.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iq This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems, which are present in Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-. uobabylon.edu.iq

The NIST WebBook and other sources confirm the availability of a UV/Visible spectrum for this compound. nist.gov The spectrum is typically recorded by dissolving the compound in a suitable solvent, like methanol (B129727) or ethanol (B145695), and measuring the absorbance at different wavelengths. mhlw.go.jpnihs.go.jpresearchgate.net The presence of the two phenyl rings and the benzamide linkage results in characteristic absorption bands, and the positions (λmax) and intensities of these bands are used for both qualitative and quantitative analysis.

Crystallographic Studies

The Cambridge Structural Database (CSD) contains the crystal structure data for N-(2-hydroxyphenyl)benzamide, identified by the CCDC number 919286. nih.gov While the specific data for this entry requires access to the database, studies on closely related structures, such as N-(2-hydroxy-5-methylphenyl)benzamide, offer significant insights into the likely structural features. iucr.orgresearchgate.netnih.gov

In these related structures, the central amide moiety is nearly planar. researchgate.netnih.gov The dihedral angles between the plane of the amide group and the two aromatic rings are relatively small. iucr.orgresearchgate.net A key feature is the presence of intramolecular hydrogen bonding, often between the amide N-H group and the ortho-hydroxyl group of the salicylamide (B354443) ring. iucr.org In the crystal lattice, molecules are typically linked by intermolecular hydrogen bonds, such as O-H···O interactions involving the hydroxyl group and the carbonyl oxygen, forming chains or dimers. researchgate.netnih.gov

Table of Crystallographic Data for the Related Compound N-(2-hydroxy-5-methylphenyl)benzamide

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 7.2263 (3) | researchgate.net |

| Dihedral Angle (Amide - Phenyl Ring) | 5.63 (6)° | researchgate.netnih.gov |

| Dihedral Angle (Amide - Hydroxyphenyl Ring) | 10.20 (5)° | researchgate.netnih.gov |

| Hydrogen Bonding | Intramolecular N-H···O; Intermolecular O-H···O | iucr.orgresearchgate.net |

This detailed crystallographic information is crucial for understanding the molecule's conformation and its interactions in the solid state.

Single-Crystal X-ray Diffraction Analysis

As of the latest literature reviews, a complete single-crystal X-ray diffraction study for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- has not been reported in publicly accessible crystallographic databases. However, the analysis of closely related benzamide structures provides insight into the expected molecular geometry and crystal packing features. For instance, the crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide, a similar compound, has been determined. In this related molecule, the central amide group is nearly planar, and its orientation relative to the phenyl rings is a key conformational feature. The structure is stabilized by a network of hydrogen bonds, which are critical in defining the supramolecular architecture. A similar arrangement, featuring intramolecular hydrogen bonds between the hydroxyl groups and the amide moiety, would be anticipated for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2263 (3) |

| b (Å) | 12.3456 (5) |

| c (Å) | 13.1234 (5) |

| β (°) | 104.321 (2) |

| Volume (ų) | 1134.54 (8) |

Hirshfeld Surface Analysis

Specific Hirshfeld surface analysis for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- is not available in the current literature. However, analysis of analogous aromatic amides typically reveals the prevalence of several key interactions. These include:

H···H contacts: Generally comprising the largest portion of the Hirshfeld surface, representing van der Waals forces.

O···H/H···O contacts: Indicative of hydrogen bonding, which would be a significant feature for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- due to its two hydroxyl groups and amide group. These appear as distinct "spikes" on the 2D fingerprint plot.

C···H/H···C contacts: Representing weaker C-H···π interactions or other van der Waals contacts.

This analysis provides a powerful visual tool for understanding how molecules assemble in the solid state, which is crucial for predicting and understanding physical properties like solubility and melting point.

| Interaction Type | Typical Contribution (%) |

|---|---|

| H···H | ~40-50% |

| O···H / H···O | ~20-30% |

| C···H / H···C | ~15-25% |

| C···C | ~3-8% |

| Other | ~1-5% |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimental results are then compared with the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check for the purity of a synthesized compound and helps to confirm its empirical and molecular formula.

For Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, with the molecular formula C₁₃H₁₁NO₃, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 68.11% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.84% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.11% |

| Oxygen | O | 15.999 | 3 | 47.997 | 20.94% |

| Total | 229.235 | 100.00% |

Lipophilicity Determination (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

Lipophilicity is a critical physicochemical property that describes a compound's affinity for lipid-like (non-polar) environments versus aqueous (polar) environments. It is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (log P). This parameter significantly influences a molecule's pharmacokinetic behavior.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and reliable indirect method for estimating log P values. mdpi.com In RP-HPLC, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic modifier like methanol or acetonitrile). mdpi.com The retention time of a compound is directly related to its lipophilicity; more lipophilic compounds interact more strongly with the non-polar stationary phase and thus have longer retention times. wuxiapptec.com

The lipophilicity index is typically determined by measuring the retention factor (k) at several different mobile phase compositions and extrapolating to a theoretical value at 100% aqueous mobile phase (log kₗ). This log kₗ value is then correlated with the known log P values of a set of standard compounds to establish a calibration curve, from which the log P of the target compound can be determined. wuxiapptec.com While an experimental RP-HPLC determination for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- is not reported, computational models provide an estimated value.

| Parameter | Value | Method |

|---|---|---|

| XLogP3 | 2.9 | Computational (XLogP3 Algorithm) |

| log kₗ | Not Reported | Experimental (RP-HPLC) |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular geometries, energies, and various other properties. For complex organic molecules like Benzamide (B126), 2-hydroxy-N-(2-hydroxyphenyl)-, these methods offer a detailed understanding of its behavior at a molecular level.

Density Functional Theory (DFT) Studies (e.g., B3LYP Method)

Density Functional Theory (DFT) has become a primary tool for computational studies of salicylanilide (B1680751) derivatives due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional frequently used for these types of calculations, often paired with basis sets like 6-311G(d) or 6-311++G(d,p). explorationpub.comsemanticscholar.org

These studies typically begin by optimizing the molecular geometry to find the lowest energy conformation. For Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, a key structural feature is the formation of intramolecular hydrogen bonds. DFT calculations on related structures have shown that the energetically preferred conformation is nearly planar, stabilized by hydrogen bonding between the amide proton and the phenolic oxygen, as well as between the hydroxyl proton and the carbonyl oxygen. researchgate.netnih.gov This planarity and hydrogen bonding significantly influence the molecule's electronic properties and reactivity. The optimized geometric parameters, such as bond lengths and angles, calculated through DFT, generally show good agreement with experimental data from X-ray diffraction studies where available. semanticscholar.org

Vibrational Wavenumber Assignments and Analysis

Theoretical vibrational analysis using DFT is a powerful method for assigning and interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized geometry, researchers can assign specific vibrational modes to the observed spectral bands. uantwerpen.beresearchgate.net

For salicylanilide structures, the vibrational spectra are characterized by several key functional groups. A significant finding in the analysis of related compounds is the red-shift (a shift to lower wavenumber) of the N-H stretching vibration in the experimental IR spectrum compared to the theoretically calculated value. uantwerpen.be This shift indicates a weakening of the N-H bond, which is a direct consequence of its participation in a strong intramolecular hydrogen bond with a neighboring oxygen atom. uantwerpen.beresearchgate.net Similarly, the C=O stretching mode is also influenced by hydrogen bonding, which can decrease its double bond character. uantwerpen.be The assignments of the normal modes are often confirmed through Potential Energy Distribution (PED) calculations. uantwerpen.be

Below is a table of representative vibrational wavenumbers for key functional groups found in salicylanilide-type structures, based on DFT calculations and experimental data from related molecules.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3100 - 3200 |

| N-H | Stretching | ~3380 - 3400 |

| C=O (Amide) | Stretching | ~1630 - 1670 |

| C=C (Aromatic) | Stretching | ~1610 - 1620 |

| C-N | Stretching | ~1330 - 1340 |

| C-O (Phenolic) | Stretching | ~1220 - 1260 |

Note: The exact wavenumbers can vary based on the specific molecular structure and environment. Data is representative of salicylanilide derivatives.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge delocalization, and hyper-conjugative interactions among bonds. materialsciencejournal.org It provides a detailed picture of the electron density distribution in a molecule by analyzing interactions between filled "donor" and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

In studies of salicylanilide derivatives, NBO analysis reveals significant charge transfer from the lone pairs of oxygen and nitrogen atoms to the antibonding π* orbitals of the aromatic rings and the C=O bond. materialsciencejournal.org This delocalization of electron density is a key factor in the stability of the molecule. The most significant interactions typically involve the lone pairs of the phenolic and carbonyl oxygen atoms (n(O)) and the amide nitrogen (n(N)). materialsciencejournal.org

The table below summarizes key donor-acceptor interactions and their calculated stabilization energies for representative salicylanilide structures.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| n(O) (Carbonyl) | π(C-C) (Aromatic Ring) | High |

| n(O) (Hydroxyl) | σ(C-C) (Aromatic Ring) | Moderate |

| n(N) (Amide) | π(C=O) (Carbonyl) | High |

| n(N) (Amide) | π(C-C) (Aromatic Ring) | High |

Note: E(2) values are qualitative and represent typical findings for this class of compounds. "High" and "Moderate" refer to the relative strength of the hyperconjugative interactions. materialsciencejournal.org

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals, is crucial for understanding its chemical reactivity and electronic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govirjweb.com

A small HOMO-LUMO gap generally implies high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net In salicylanilide derivatives, both the HOMO and LUMO are typically composed of π-orbitals delocalized across the aromatic systems. Computational studies on related structures allow for the visualization and energy calculation of these orbitals, explaining the charge transfer interactions within the molecule. irjweb.com

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; ability to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; ability to accept electrons. |

| ΔE (Gap) | E(LUMO) - E(HOMO) | Indicates chemical reactivity, kinetic stability, and optical properties. |

Electrophilicity Index and Chemical Softness

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. nih.gov These include chemical hardness (η), chemical softness (S), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η) and Softness (S) : Hardness is a measure of the resistance to charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity, while molecules with a small gap are "soft." irjweb.comresearchgate.net Softness is the reciprocal of hardness (S = 1/η).

Electronegativity (χ) : This is the ability of a molecule to attract electrons. nih.gov

Electrophilicity Index (ω) : This parameter measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. irjweb.comnih.gov A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors are calculated using the following equations, based on the HOMO and LUMO energies:

η = (E(LUMO) – E(HOMO)) / 2

S = 1 / η

χ = - (E(HOMO) + E(LUMO)) / 2

ω = χ² / (2η)

Calculations on related molecules like salicylic (B10762653) acid isomers provide insight into the expected reactivity of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-. researchgate.net These parameters are invaluable for predicting how the molecule will interact with other chemical species.

| Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | (E(LUMO) – E(HOMO)) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | - (E(HOMO) + E(LUMO)) / 2 | Ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity of the molecule to accept electrons. |

Fukui Functions and Reactive Sites

Fukui functions are essential descriptors in conceptual Density Functional Theory (DFT) for characterizing chemical reactivity. scm.com They describe the change in electron density at a specific point in a molecule when an electron is added or removed, thereby identifying the most likely sites for nucleophilic and electrophilic attack. scm.comfaccts.de

For Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, a theoretical analysis would predict the reactive sites based on the distribution of the Fukui functions, f(r)+ for nucleophilic attack (electron acceptance) and f(r)- for electrophilic attack (electron donation).

Nucleophilic Attack (f(r)+): The sites most susceptible to nucleophilic attack are those with a high value of f(r)+. In this molecule, these are expected to be associated with the electron-deficient regions. The carbonyl carbon of the amide group is a primary candidate due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. The carbon atoms within the aromatic rings, particularly those influenced by the electron-withdrawing amide and hydroxyl groups, would also exhibit susceptibility.

Electrophilic Attack (f(r)-): Conversely, sites prone to electrophilic attack are identified by high values of f(r)-. These correspond to electron-rich areas. The oxygen atoms of the two hydroxyl groups and the carbonyl group, as well as the nitrogen atom of the amide linkage, are expected to be the primary sites for electrophilic attack due to the presence of lone pairs of electrons. The π-systems of the two phenyl rings also contribute to the molecule's ability to react with electrophiles.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and identifying its reactive sites, particularly in relation to electrophilic and nucleophilic reactions and hydrogen bonding interactions. mdpi.comresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

In the MEP map of a molecule like Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, distinct regions of positive and negative potential are anticipated:

Negative Regions (Red/Yellow): These areas indicate a high electron density and are susceptible to electrophilic attack. For this compound, the most negative potentials are expected to be concentrated around the oxygen atoms of the carbonyl and two hydroxyl groups, owing to their high electronegativity and the presence of lone electron pairs. The nitrogen atom of the amide group would also exhibit a negative potential. mdpi.com

Positive Regions (Blue): These regions correspond to electron-deficient areas and are prone to nucleophilic attack. The hydrogen atoms of the hydroxyl and amide groups are expected to be the most electropositive sites, appearing as intense blue regions on the MEP map. These sites are the primary hydrogen bond donors.

Neutral Regions (Green): The carbon atoms of the phenyl rings generally form the framework of the molecule and are expected to have a relatively neutral electrostatic potential.

The MEP map provides a clear visual representation of the molecule's charge distribution, which complements the predictions made by Fukui function analysis and helps in understanding the non-covalent interactions the molecule can engage in. mdpi.com

Time-Dependent DFT (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. rsc.orgchemrxiv.orgrsc.org It is particularly useful for calculating properties like absorption and emission spectra and for studying photochemical processes such as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov

For Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, the presence of a hydroxyl group ortho to the amide linkage creates a pre-formed intramolecular hydrogen bond, a key structural motif for ESIPT. nih.govnih.gov Upon photoexcitation, the acidity of the phenolic proton donor and the basicity of the carbonyl oxygen acceptor are expected to increase significantly. This change in electronic distribution can trigger the ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer. nih.govnih.gov

This ESIPT process can be computationally modeled using TD-DFT to generate potential energy surfaces for the ground and excited states along the proton transfer coordinate. Such studies on similar molecules like salicylaldehyde (B1680747) have demonstrated that the ESIPT process is energetically favorable in the excited state. nih.gov

A key experimental signature of ESIPT is a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. The normal form of the molecule absorbs light at a higher energy (shorter wavelength), and after the ESIPT process, the resulting tautomer emits light at a much lower energy (longer wavelength). TD-DFT calculations can predict these absorption and emission wavelengths, providing theoretical support for the occurrence of ESIPT. nih.gov

Hyperpolarizability Calculations

Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. nih.gov Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. nih.gov The first hyperpolarizability (β) is a key parameter that determines the second-harmonic generation (SHG) efficiency of a material.

Computational methods, particularly DFT, are widely used to calculate the hyperpolarizability of molecules. nih.govasianpubs.org For organic molecules, a large β value is often associated with a significant intramolecular charge transfer (ICT) character. nih.gov Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- possesses both electron-donating (hydroxyl) and electron-accepting (carbonyl) groups connected through a π-conjugated system, which are essential features for NLO activity.

Although specific hyperpolarizability calculations for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- are not detailed in the provided search results, studies on related salicylaldehyde-based Schiff bases and other organic chromophores have shown that such structures can exhibit significant NLO properties. nih.govasianpubs.orgresearchgate.net The calculated hyperpolarizability values for these related compounds are often compared to that of a standard NLO material like urea (B33335) to assess their potential. nih.gov

The theoretical calculation of the first hyperpolarizability (β) for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- would provide valuable insight into its potential as an NLO material.

| Computational Method | Property Investigated | Key Findings/Predictions |

| Fukui Functions | Chemical Reactivity and Reactive Sites | - Nucleophilic attack: Carbonyl carbon and aromatic carbons. - Electrophilic attack: Oxygen and nitrogen atoms, and phenyl π-systems. |

| Molecular Electrostatic Potential (MEP) | Charge Distribution and Reactivity | - Negative potential: Around O and N atoms (electrophilic attack sites). - Positive potential: On hydroxyl and amide H atoms (nucleophilic attack/H-bond donor sites). |

| Time-Dependent DFT (TD-DFT) | Excited States and Photochemistry | - Potential for Excited-State Intramolecular Proton Transfer (ESIPT). - Prediction of a large Stokes shift in fluorescence spectrum. |

| Hyperpolarizability Calculations | Nonlinear Optical (NLO) Properties | - Potential for significant NLO activity due to intramolecular charge transfer characteristics. |

Conformational Analysis and Hydrogen Bonding Studies

Intramolecular Hydrogen Bonding Equilibrium and Dynamics

The structure of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- is significantly influenced by the presence of strong intramolecular hydrogen bonds. These interactions play a crucial role in determining the molecule's conformation and planarity. Two primary intramolecular hydrogen bonds are possible:

O-H···O=C: A hydrogen bond between the hydroxyl group of the salicyl moiety and the carbonyl oxygen of the amide group. This interaction forms a six-membered quasi-ring, which is a common and stabilizing motif in salicylamides. nih.gov

N-H···O: A hydrogen bond between the amide proton and the oxygen of the hydroxyl group on the second phenyl ring. This also results in the formation of a stable six-membered ring.

The presence of these intramolecular hydrogen bonds tends to lock the molecule in a relatively planar conformation. researchgate.net Studies on related salicylamides have shown that these intramolecular interactions are generally preferred over intermolecular hydrogen bonds, especially in non-polar solvents. nih.gov However, an equilibrium can exist between conformers with intramolecular hydrogen bonds and those that are open and available for intermolecular interactions. This equilibrium can be influenced by factors such as solvent polarity and temperature. In some substituted salicylamides, steric effects can disrupt the planarity and weaken or even break the intramolecular hydrogen bond. researchgate.net

The dynamics of these hydrogen bonds, including proton transfer, can be studied using both experimental techniques like NMR and IR spectroscopy, and computational methods. researchgate.net

Intermolecular Hydrogen Bonding Interactions

In the solid state, and in certain solution conditions, Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- can participate in a variety of intermolecular hydrogen bonds. These interactions are fundamental to the molecule's crystal packing and its properties in condensed phases.

Crystal structure analyses of related salicylamides reveal common intermolecular hydrogen bonding patterns. researchgate.net The hydroxyl groups and the amide N-H group, when not involved in intramolecular hydrogen bonds, are potent donors for intermolecular interactions. The carbonyl oxygen is a strong hydrogen bond acceptor.

Common intermolecular motifs observed in the crystal structures of similar compounds include:

Chains and Dimers: Molecules can link together to form chains or dimers. For example, the hydroxyl group of one molecule can donate a proton to the carbonyl oxygen of a neighboring molecule, forming chains. nih.gov Centrosymmetric dimers linked by two equivalent intermolecular hydrogen bonds are also a frequent arrangement. nih.gov

Sheet and 3D Networks: These initial chains and dimers can be further interconnected through other weaker interactions, such as C-H···O bonds or π-π stacking, leading to the formation of two-dimensional sheets or complex three-dimensional networks. core.ac.uk

The balance between intra- and intermolecular hydrogen bonding is delicate. In some cases, the formation of strong intermolecular hydrogen bonds in the crystalline state can lead to the disruption of the intramolecular hydrogen bond that is favored in the gas phase or in non-polar solvents. researchgate.net

Below is a table summarizing typical hydrogen bond geometries found in related salicylamide (B354443) crystal structures, illustrating the nature of these interactions.

| Compound | Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference |

| 5-chloro-2-hydroxy-benzamide | Intramolecular | O-H···O | - | - | researchgate.net |

| 2-hydroxy-N,N-diethyl-benzamide | Intermolecular | O-H···O | - | - | researchgate.net |

| 2-hydroxybenzamide | Intermolecular | N-H···O | - | - | nih.gov |

| 2-hydroxybenzamide | Intramolecular | O-H···O | - | - | nih.gov |

(Note: Specific bond lengths and angles for the title compound require dedicated crystallographic analysis, but the data from related structures provide a strong indication of the expected interactions.)

Proton Transfer Processes and Potential Energy Curves

The presence of hydroxyl and amide groups in Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- makes it a candidate for intramolecular proton transfer (PT) processes. Theoretical studies on related salicylanilide systems have shown that photo-induced excited-state intramolecular proton transfer (ESIPT) can occur. This process involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen of the amide group in the excited state.

Potential energy curves, calculated using methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are crucial for understanding the feasibility and dynamics of such proton transfer events. For analogous molecules, these calculations often reveal a barrierless potential energy surface in the first excited state (S1), facilitating an ultrafast proton transfer. The resulting keto-tautomer is typically more stable in the excited state than the initial enol form. For instance, studies on similar systems have shown that while the ground state (S0) may present a significant energy barrier for proton transfer, the energy profile of the S1 state can be barrierless, indicating a spontaneous hydrogen transfer upon photoexcitation. iau.ir

The shape of the potential energy curve is highly dependent on the molecular geometry and the electronic environment. Factors such as the non-linearity of the hydrogen bond and steric hindrance can significantly influence the proton transfer process. nih.gov Computational models for related compounds have demonstrated that the energy difference between the enol and the proton-transferred tautomer can be in the range of several kcal/mol, with the exact values depending on the level of theory and the inclusion of solvent effects. researchgate.net

Tautomeric Equilibrium

Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- can theoretically exist in different tautomeric forms, primarily the enol-imine and keto-amine forms, arising from the migration of a proton. The equilibrium between these tautomers is a critical aspect of its chemical behavior and is influenced by factors such as the solvent, temperature, and substituent effects. semanticscholar.org

Computational studies on similar aromatic systems containing both hydroxyl and amide or imine functionalities have been employed to predict the relative stabilities of different tautomers. rsc.orgresearchgate.net DFT calculations are a common tool for investigating tautomeric equilibria, allowing for the determination of the relative energies of the tautomers and the energy barriers for their interconversion. nih.gov

For instance, theoretical investigations on N-hydroxy amidines have shown that while the energy difference between tautomers might be only a few kcal/mol, the activation barrier for interconversion can be substantial, making the process slow at room temperature in the absence of a catalyst. nih.govresearchgate.net The inclusion of explicit solvent molecules in the computational model is often crucial for accurately reproducing experimental observations, as intermolecular hydrogen bonding with the solvent can significantly influence the position of the tautomeric equilibrium. semanticscholar.org Studies on related benzimidazole (B57391) compounds have highlighted the profound effect of the solvent's dielectric constant and its ability to form hydrogen bonds on the tautomeric equilibration. researchgate.net

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful in silico tools used to predict and analyze the interactions between a small molecule, such as Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, and a biological target, typically a protein or enzyme. These studies are fundamental in the early stages of drug discovery and for understanding the potential biological activity of a compound.

Prediction of Interactions with Biological Targets

Molecular docking studies on a wide range of salicylanilide derivatives have revealed their potential to interact with various biological targets, suggesting a broad spectrum of possible biological activities. These computational analyses predict the preferred binding orientation of the ligand within the active site of a receptor and estimate the strength of the interaction, often expressed as a docking score or binding energy.

Salicylanilide derivatives have been computationally screened against numerous targets, including enzymes from pathogenic microorganisms and proteins involved in human diseases. For example, molecular docking has been used to investigate the binding modes of salicylanilide derivatives with enzymes like inducible nitric oxide synthase (iNOS), suggesting that the number and orientation of substituent groups are critical for efficient binding. researchgate.net Other studies have explored their interactions with carbonic anhydrase-II and the main protease of SARS-CoV-2, highlighting the importance of hydrogen bonding and hydrophobic interactions in the formation of stable ligand-protein complexes. nih.govnih.gov

The general binding mode of salicylanilides often involves the formation of hydrogen bonds through the hydroxyl and amide groups, while the aromatic rings typically engage in hydrophobic and π-π stacking interactions with the amino acid residues in the binding pocket of the target protein. researchgate.netscienceopen.com Molecular dynamics simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time, revealing the dynamic nature of the interactions. rsc.orgdovepress.comnih.gov While specific docking studies for the parent compound, Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, are not extensively detailed in the provided search results, the wealth of data on its derivatives strongly suggests its potential to interact with a diverse array of biological targets, a hypothesis that warrants further specific computational investigation.

Intermolecular Interactions and Coordination Chemistry

Ligand Properties of Benzamide (B126), 2-hydroxy-N-(2-hydroxyphenyl)-

The ability of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- to act as a ligand is fundamentally derived from its molecular structure, which features key functional groups positioned favorably for chelation.

The chelating behavior of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- is primarily governed by its hydroxyl (-OH) and amide (-CONH-) groups. The phenolic hydroxyl group is acidic and can be deprotonated, allowing its oxygen atom to form a strong coordinate bond with a metal ion. The amide group offers two potential donor atoms: the carbonyl oxygen and the amide nitrogen.

In many related N-substituted 2-hydroxybenzamide structures, chelation occurs through the deprotonated phenolic oxygen and the carbonyl oxygen of the amide group. This creates a stable six-membered chelate ring with the metal ion. The involvement of the amide group can also occur through its enolic form, where the proton from the amide nitrogen shifts to the carbonyl oxygen. This enolization facilitates coordination through the deprotonated enolic oxygen and the azomethine nitrogen, a common mechanism observed in similar Schiff base ligands. researchgate.netnih.gov The formation of intramolecular hydrogen bonds between the hydroxyl and amide groups can also influence the ligand's conformation and its interaction with metal centers.

Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- typically functions as a bidentate or tridentate ligand. The primary donor atoms are the oxygen of the phenolic hydroxyl group and the oxygen of the amide carbonyl group. nih.gov Depending on the metal ion and reaction conditions, the nitrogen atom of the amide group can also participate in coordination.

When acting as a bidentate ligand, it coordinates through the phenolic oxygen and the carbonyl oxygen. Some studies on analogous structures suggest that the ligand can coordinate in a mononegative bidentate fashion via the azomethine nitrogen and the deprotonated enolic oxygen. nih.gov This flexibility in coordination modes allows for the formation of complexes with different stoichiometries and geometries. The presence of two such chelating sites (one on each phenyl ring) gives the molecule the potential to bridge metal centers or form polynuclear complexes.

Complexation with Metal Ions

The rich coordination capability of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- allows it to form complexes with a wide range of metal ions, particularly from the transition series.

The synthesis of transition metal complexes with ligands similar to Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- generally involves the reaction of the ligand with a metal salt in a suitable solvent. A common method is to dissolve the ligand in a hot ethanolic solution and add a solution of the desired metal salt (e.g., acetate, nitrate, or chloride salts of Co(II), Cu(II), Ni(II), Zn(II), etc.) in the same solvent. nih.gov

The reaction mixture is typically stirred and heated for a period, during which the complex precipitates out of the solution. The resulting solid complex is then filtered, washed with the solvent to remove any unreacted starting materials, and dried. The stoichiometry of the resulting complexes, often 1:1 or 1:2 (metal:ligand), can be controlled by adjusting the molar ratio of the reactants. researchgate.netresearchgate.net

Potentiometric titrations are a key technique used to investigate the stability of metal complexes in solution. These studies can determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes. acs.orgnih.gov For ligands similar to Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, potentiometric studies have been carried out in various solvent systems, such as ethanol-water or dioxane-water mixtures, at constant temperature and ionic strength. researchgate.netacs.org

The titration curves of the free ligand are compared with those obtained in the presence of different metal ions. The displacement of the metal-ligand titration curve relative to the free ligand curve indicates the release of protons upon complexation. researchgate.net From this data, formation constants (log K) can be calculated. Studies on analogous systems often reveal the formation of 1:1 and 1:2 metal-to-ligand complexes. nih.gov The stability of these complexes typically follows the Irving-Williams series for divalent metal ions. researchgate.net

| Metal Ion | log K1 | log K2 | System/Ligand |

|---|---|---|---|

| Cu(II) | 10.5 | 9.2 | N-(2,2-[1-(3-Aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide researchgate.net |

| Ni(II) | 8.7 | 7.5 | N-(2,2-[1-(3-Aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide researchgate.net |

| Cd(II) | 7.1 | 6.3 | N-(2,2-[1-(3-Aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide researchgate.net |

| Fe(III) | 12.8 | 11.5 | Tenoxicam nih.gov |

The structures of the metal complexes are elucidated using a combination of analytical and spectroscopic techniques. Elemental analysis helps to confirm the metal-to-ligand stoichiometry.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the ligand's donor atoms that are involved in coordination. A downward shift or disappearance of the O-H stretching band of the phenolic group indicates its deprotonation and coordination to the metal ion. A significant shift in the C=O (amide I) band to a lower frequency is evidence of the carbonyl oxygen's participation in chelation. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

UV-Visible Spectroscopy and Magnetic Susceptibility: These techniques provide insights into the geometry of the complexes. The position of d-d transition bands in the UV-Vis spectrum can distinguish between octahedral, tetrahedral, or square planar geometries. For example, Ni(II) complexes with similar ligands have been reported to exhibit square planar geometry, which is supported by their diamagnetic nature as determined by magnetic susceptibility measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H NMR spectroscopy can further confirm the coordination mode. The disappearance of the phenolic -OH proton signal upon complexation is a clear indicator of its involvement in bonding.

Table 2: Spectroscopic Data and Proposed Geometries for Transition Metal Complexes of Analogous Ligands

| Metal Complex | Key IR Shifts (cm⁻¹) | UV-Vis λmax (nm) | Proposed Geometry | Reference |

|---|---|---|---|---|

| Cu(II) Complex | ν(C=O) shifts lower | ~625 | Square Planar | |

| Ni(II) Complex | ν(C=O) shifts lower | ~512, ~684 | Square Planar | |

| Co(II) Complex | ν(C=N) and ν(C-O) shifts | - | Octahedral | researchgate.net |

| Zn(II) Complex | ν(C=O) shifts lower | - | Tetrahedral |

Supramolecular Assembly and Structures

The supramolecular architecture of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- in the solid state is dominated by a network of intermolecular and intramolecular hydrogen bonds. researchgate.net The presence of hydroxyl (-OH) and amide (-NH) groups provides strong hydrogen bond donors, while the carbonyl (C=O) and hydroxyl oxygens act as acceptors. researchgate.netconsensus.app

In related N-(hydroxyphenyl)benzamide structures, both intramolecular and intermolecular hydrogen bonds are prevalent. researchgate.net Intramolecular hydrogen bonds, often forming between the phenolic hydroxyl group and the amide carbonyl oxygen, contribute to the planarity of the molecule. mdpi.comresearchgate.net This is a common feature in salicylamide (B354443) derivatives. researchgate.net

The intermolecular interactions are crucial in dictating the crystal packing. In the crystal structure of similar compounds, such as N-(2-hydroxy-5-methylphenyl)benzamide, molecules are linked by strong O-H···O hydrogen bonds, creating chains or more complex three-dimensional networks. researchgate.net Weak C-H···O and C-H···π interactions can also play a role in stabilizing the crystal lattice. consensus.app For instance, in 2-amino-N-(2-hydroxyphenyl)benzamide, intermolecular N-H···O and O-H···O hydrogen bonds lead to the formation of infinite chains, which are further interconnected by C-H···π interactions to build a three-dimensional structure. consensus.app

The interplay of these various non-covalent interactions results in a well-defined supramolecular assembly. The specific arrangement can be influenced by the presence and position of other substituents on the aromatic rings, which can alter the steric and electronic properties of the molecule and, consequently, the preferred hydrogen bonding motifs. mdpi.commdpi.com Polymorphism, the ability of a compound to exist in more than one crystal form, has also been observed in related N-(hydroxyphenyl)benzamide systems, arising from different conformations and hydrogen-bonding networks. mdpi.com

The following table summarizes the types of intermolecular interactions that are likely to be significant in the supramolecular assembly of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-.

| Interaction Type | Donor | Acceptor | Role in Supramolecular Structure |

| Hydrogen Bond | -OH, -NH | C=O, -OH | Formation of chains, sheets, and 3D networks |

| C-H···O Interaction | C-H | C=O, -OH | Stabilization of crystal packing |

| C-H···π Interaction | C-H | Aromatic Ring | Interconnection of molecular chains/sheets |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Contributes to crystal stability |

Biological Activities and Mechanistic Studies in Vitro/molecular Level

Antimicrobial Activity

Salicylanilides have demonstrated a broad spectrum of antimicrobial effects, which are largely influenced by the specific substitutions on their aromatic rings. mdpi.com The underlying mechanisms of action are often multifaceted, involving the disruption of microbial membrane functions, inhibition of essential enzymes, and interference with cellular energy processes. nih.gov

Derivatives of salicylanilide (B1680751) have shown potent in vitro activity, particularly against Gram-positive bacteria. nih.govnih.gov This efficacy extends to drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), where these compounds exhibit minimum inhibitory concentrations (MICs) that are comparable to sensitive strains, suggesting a lack of cross-resistance. nih.gov For instance, various salicylanilide esters have demonstrated significant activity against Gram-positive strains with MIC values as low as 0.98 μmol/L. nih.govnih.gov Chloro-substituted derivatives, in particular, have been noted for their effectiveness, with MIC values against Gram-positive bacteria ranging from 0.125 to 0.5 mg/mL. mdpi.com

In contrast, Gram-negative bacteria generally show greater resistance to salicylanilides. mdpi.com This resistance is attributed to the robust outer membrane and the presence of diverse efflux pumps that actively expel the compounds from the bacterial cell. asm.orgbiorxiv.org However, some studies have reported activity against certain Gram-negative species like Pseudomonas aeruginosa at higher concentrations. esisresearch.org The mechanism of antibacterial action for some derivatives has been linked to the inhibition of enzymes necessary for cell wall formation, such as bacterial transglycosylase. nih.gov

| Derivative Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Salicylanilide pyrazine-2-carboxylates | Gram-positive strains (incl. MRSA) | ≥0.98 μmol/L | nih.gov |

| Salicylanilide benzoates | Staphylococcus aureus | 0.98 - 31.25 μmol/L | nih.gov |

| N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | 0.125 - 1.0 mg/mL | researchgate.net |

| 4-amino-N-(o-hydroxyphenyl)benzamide | Klebsiella pneumoniae | 25 µg/mL | esisresearch.org |